(2,3,4-Trifluorophenyl)acetic acid methyl ester

Description

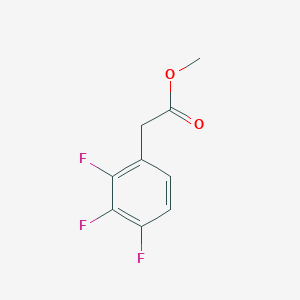

(2,3,4-Trifluorophenyl)acetic acid methyl ester is a fluorinated aromatic ester with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol (approximated based on structural analogs like its 3,4,5-trifluoro isomer ). It belongs to a class of compounds where fluorine atoms are substituted at the 2-, 3-, and 4-positions on the phenyl ring, attached to an acetic acid methyl ester backbone.

Key structural features include:

- Fluorine substitution pattern: The 2,3,4-trifluoro arrangement on the phenyl ring, which enhances electron-withdrawing effects and influences reactivity.

- Ester functional group: The methyl ester moiety improves solubility in organic solvents and modulates metabolic stability in biological systems.

Properties

IUPAC Name |

methyl 2-(2,3,4-trifluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQXTYSTUICYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4-Trifluorophenyl)acetic acid methyl ester typically involves the esterification of (2,3,4-Trifluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,3,4-Trifluorophenyl)acetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed under basic conditions.

Major Products Formed

Oxidation: (2,3,4-Trifluorophenyl)acetic acid

Reduction: (2,3,4-Trifluorophenyl)methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2,3,4-Trifluorophenyl)acetic acid methyl ester typically involves the esterification of (2,3,4-Trifluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is generally conducted under reflux conditions to ensure complete conversion to the ester form. On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield.

Chemical Properties:

- Molecular Formula: C₉H₇F₃O₂

- CAS Number: 1261554-48-6

- Physical State: Liquid

- Boiling Point: Approximately 200°C

Chemistry

This compound serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances its reactivity in various chemical reactions including:

- Oxidation: Converts to (2,3,4-Trifluorophenyl)acetic acid.

- Reduction: Forms (2,3,4-Trifluorophenyl)methanol.

- Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving ester hydrolysis. Its structure allows for investigations into enzyme specificity and activity under varying conditions.

Medicine

The compound has potential applications as a precursor in the development of pharmaceuticals. Its derivatives are being explored for therapeutic effects against various diseases. For instance:

- It plays a role in synthesizing inhibitors for dipeptidyl peptidase-4 (DPP-4), which are useful in treating type 2 diabetes .

- Studies have indicated its potential neuroprotective activities and its role in developing acetylcholinesterase inhibitors .

Industry

In the agrochemical sector, this compound is employed in the production of specialty chemicals and agrochemicals due to its effectiveness as a building block for various formulations.

Case Study 1: Neuroprotective Activity

A recent study explored the synthesis of derivatives from this compound and assessed their neuroprotective effects against neurodegenerative diseases. The derivatives showed promising results in inhibiting acetylcholinesterase activity .

Case Study 2: Antimicrobial Properties

Research has demonstrated that compounds derived from this compound exhibit antimicrobial properties against various pathogens. The presence of the trifluoromethyl group enhances their efficacy compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of (2,3,4-Trifluorophenyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Fluorine substitution patterns on the phenyl ring significantly alter physicochemical and biological properties.

Key Observations :

- Bioactivity: Acylthioureas with 2,3,4-trifluorophenyl groups demonstrated notable antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms, outperforming other isomers .

Functional Group Analogs

Replacing the methyl ester or modifying the acetic acid backbone yields derivatives with distinct properties.

Key Observations :

- Nitrile Derivatives : Increased volatility compared to esters, making them suitable for gas-phase applications (e.g., plant volatile studies) .

- Trifluoromethyl Substitution : Compounds like ethyl 4-(trifluoromethyl)phenylacetate exhibit enhanced lipophilicity, impacting membrane permeability in drug design .

Antimicrobial Activity

Acylthioureas derived from (2,3,4-trifluorophenyl)acetic acid showed ≥50% inhibition of Pseudomonas aeruginosa biofilm formation at 100 µg/mL, attributed to the synergistic effects of fluorine’s electronegativity and the thiourea moiety’s hydrogen-bonding capacity . In contrast, 2,4,5- and 3,4,5-trifluoro analogs showed reduced activity, highlighting the importance of fluorine positioning .

Plant-Insect Interactions

This compound analogs, such as methyl eugenol and 3,4,5-trimethoxy benzaldehyde, were identified as semiochemicals in plant volatiles. These compounds elicited antennal responses in whiteflies (Bemisia tabaci), suggesting roles in pest behavior modulation .

Biological Activity

(2,3,4-Trifluorophenyl)acetic acid methyl ester is a fluorinated organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry and related fields.

Synthesis

The synthesis of this compound typically involves the esterification of (2,3,4-Trifluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is generally performed under reflux conditions to ensure complete conversion to the ester form. Industrially, continuous flow processes may be employed to enhance efficiency and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, allowing the compound to modulate various biological pathways effectively. Its mechanism can involve:

- Enzyme Inhibition : It may inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and have implications in cancer metastasis .

- Antiproliferative Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines by disrupting microtubule dynamics .

Biological Applications

The compound's biological applications are broad and include:

- Medicinal Chemistry : It serves as a precursor for developing pharmaceuticals with potential therapeutic effects.

- Research Tool : Utilized in studying enzyme-catalyzed reactions involving ester hydrolysis.

- Agrochemicals : Employed in producing agrochemicals due to its chemical stability and reactivity.

Antiproliferative Activity

A study highlighted the antiproliferative effects of various compounds related to this compound. Notably, compounds with similar trifluoromethyl substitutions exhibited significant activity against cancer cell lines with IC50 values ranging from low micromolar to nanomolar levels .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 3e | A549 | 1.7 |

| Compound 3e | MCF-7 | 5.0 |

| Compound 3e | HT-29 | 10.0 |

Enzyme Inhibition

The compound has been studied for its potential as an MMP-1 inhibitor. The structure-activity relationship (SAR) indicates that modifications at specific positions significantly affect inhibitory potency. For example, a derivative with a trifluoromethyl group at the para position showed improved activity compared to non-fluorinated analogs .

Case Studies

- MMP Inhibition Study : A case study reported that derivatives of this compound were evaluated for their ability to inhibit MMP-1. The results indicated that certain modifications could enhance potency significantly.

- Anticancer Activity Assessment : Another study assessed the anticancer properties of several derivatives against multidrug-resistant cell lines. Compounds with trifluoromethyl groups demonstrated superior efficacy compared to traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.